N-cyclopropyl-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-cyclopropyl-2-fluorobenzamide (chemical formula:
C10H11BFNO3
) is a compound with a molecular weight of approximately 223.01 g/mol . - It features a cyclopropyl group and a fluorine atom attached to a benzene ring. The cyclopropyl moiety imparts structural rigidity, while the fluorine atom enhances its chemical properties.
Preparation Methods
Synthetic Routes: Although specific synthetic routes for N-cyclopropyl-2-fluorobenzamide are not widely documented, boronic acids like this compound can be synthesized through Suzuki-Miyaura cross-coupling reactions.
Reaction Conditions: These reactions typically involve coupling an aryl or heteroaryl boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base.
Industrial Production: Information on industrial-scale production methods is limited, but research laboratories may synthesize it for scientific investigations .
Chemical Reactions Analysis
Reactivity: N-cyclopropyl-2-fluorobenzamide can undergo various reactions, including
Common Reagents and Conditions: Palladium catalysts, bases (such as potassium carbonate), and organic solvents are commonly used.
Major Products: The primary product is the this compound itself.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Biological Studies: It may serve as a tool compound to investigate cyclopropyl-containing molecules’ effects on biological systems.
Industry: While not widely used industrially, it could find applications in specialty chemicals or pharmaceuticals .
Mechanism of Action
Pathways: Further research is needed to elucidate its mechanism of action, including any cellular pathways it may modulate.
Comparison with Similar Compounds
Uniqueness: N-cyclopropyl-2-fluorobenzamide’s uniqueness lies in its combination of a cyclopropyl group and a fluorine atom.
Similar Compounds: While I don’t have a comprehensive list, other fluorinated benzamides or boronic acids could serve as points of comparison.
Biological Activity
N-Cyclopropyl-2-fluorobenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to the nitrogen of a benzamide structure with a fluorine atom at the 2-position of the benzene ring. This unique configuration contributes to its biological activity, particularly in modulating enzyme and receptor functions.
The compound has been shown to interact with various enzymes and proteins, influencing their activity through several mechanisms:
- Enzyme Inhibition : this compound can inhibit specific kinases and proteases, impacting signaling pathways involved in cell growth and differentiation.
- Cellular Effects : It affects cellular processes such as proliferation, apoptosis, and metabolism by modulating gene expression and cell signaling pathways.
The primary mechanisms through which this compound exerts its biological effects include:
- Binding to Molecular Targets : The compound binds to active sites on enzymes, leading to either inhibition or activation of their functions. For instance, it has been identified as an inhibitor of the B-Raf protein kinase, which plays a crucial role in cell proliferation.
- Influencing Gene Expression : By affecting the activity of transcription factors and other regulatory proteins, this compound can lead to significant changes in gene expression profiles within cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- Antimicrobial Activity : Research has shown that certain derivatives exhibit antimicrobial properties against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating effective bacterial growth inhibition. For example, one analog demonstrated an MIC of 5 µM against M. tuberculosis in vitro .
- Cancer Research : In cancer models, this compound's ability to inhibit B-Raf has been linked to reduced tumor growth rates. Studies indicated that compounds targeting this pathway could significantly lower tumor burden in murine models.
- Neuropharmacology : The compound has also been studied for its effects on neuronal signaling pathways. It was found to modulate receptor activity linked to neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Table 1: Biological Activity Summary
Properties
CAS No. |
88229-14-5 |
---|---|
Molecular Formula |
C10H10FNO |
Molecular Weight |
179.19 g/mol |
IUPAC Name |
N-cyclopropyl-2-fluorobenzamide |
InChI |
InChI=1S/C10H10FNO/c11-9-4-2-1-3-8(9)10(13)12-7-5-6-7/h1-4,7H,5-6H2,(H,12,13) |
InChI Key |
MHLBIFIYNJQERG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.